3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is a complex organic compound belonging to the class of bicyclic amines. This compound features a bicyclic structure with both carbonyl and carboxylic functional groups, making it of interest in various fields including medicinal chemistry and organic synthesis.
This compound can be classified as a bicyclic amine derivative, specifically a member of the 3-azabicyclo[3.3.1]nonane family. Its structure incorporates a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is relevant in pharmaceutical research, particularly in the development of orexin receptor antagonists, which have potential applications in treating sleep disorders and other conditions related to orexinergic dysfunctions .
The synthesis of 3-tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves several steps:
The synthesis may also involve various purification techniques such as recrystallization or chromatography to isolate the desired product with high purity .
The molecular formula for 3-tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is with a molecular weight of approximately 239.31 g/mol. The structural representation includes:
The compound's three-dimensional structure can be visualized using molecular modeling software, allowing for insights into its steric and electronic properties .
This compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for compounds like 3-tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid primarily involves interactions with orexin receptors in the central nervous system. By acting as an antagonist, it inhibits orexin signaling pathways that are implicated in regulating wakefulness, appetite, and energy expenditure.
This inhibition can lead to therapeutic effects in conditions such as insomnia or obesity by modulating orexinergic activity, thereby influencing sleep patterns and appetite control .
The physical properties of 3-tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid include:
Chemical properties include its reactivity due to the presence of functional groups like carbonyl and carboxylic acid, allowing it to undergo various chemical transformations typical for compounds with these functionalities .
The primary applications of 3-tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid lie in medicinal chemistry, particularly:
Research continues into optimizing its synthesis and exploring its biological activity further, highlighting its potential significance in therapeutic applications .
The synthesis of 3-tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid relies on strategically designed intermediates and catalytic transformations. A prominent approach involves the catalytic hydrogenation of bicyclic enone precursors using ruthenium-phosphine complexes. Specifically, ruthenium catalysts ligated with bis(diphenylphosphino)butane (BDPB) or triphenylphosphine enable the stereoselective reduction of the C=C bond in 9-substituted-3-azabicyclo[3.3.1]nonan-9-one derivatives, yielding endo-enriched products essential for downstream functionalization [1]. Key intermediates include tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 512822-27-4), a commercially available solid (97% purity) characterized by its bicyclic ketone framework and Boc-protected bridgehead nitrogen [2] . This intermediate undergoes regioselective C1-carboxylation via enolate trapping with carbon dioxide or alkylation with haloacetates, installing the carboxylic acid moiety while preserving the ketone at C9.
Table 1: Key Intermediates for Target Compound Synthesis
Intermediate Name | CAS Number | Role in Synthesis | Key Structural Features |
---|---|---|---|
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | 512822-27-4 | Core bicyclic scaffold precursor | Boc-protected N9, ketone at C3 |
endo-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid | Not specified | Lactone-containing analog | Ether bridge, carboxylic acid at C7 |
(7exo)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | Not specified | Stereodefined carboxylic acid intermediate | exo-configured carboxylic acid, Boc protection |
Achieving precise stereocontrol in the bicyclo[3.3.1]nonane system is critical due to the inherent flexibility of its chair-boat conformation and the potential for epimerization at bridgehead-proximal centers. Intramolecular cyclization strategies dominate, with epoxide ring-opening reactions proving highly effective for constructing the azabicyclic framework with defined stereochemistry. For example, trifluoroacetamide-mediated nucleophilic attack on epoxides like 31a–c generates stereospecific 2-azabicyclo[3.2.1]octane systems, demonstrating the transferability of this approach to the [3.3.1] scaffold [3]. The stereochemical outcome hinges on:
The Boc group serves as a cornerstone for orthogonal synthesis strategies in this scaffold due to its stability under diverse reaction conditions and selective deprotection profile. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions. Perchloric acid-silica gel or hexafluoroisopropanol (HFIP) catalysts enable chemoselective Boc protection of secondary amines without disturbing ketones or carboxylic acids—critical for late-stage modifications of the target molecule [9]. The Boc group’s impact includes:
Synthetic routes to the [3.3.1] azabicyclic core diverge significantly in cyclization efficiency, stereoselectivity, and functional group tolerance. Four principal methodologies emerge from the literature:
Table 2: Cyclization Strategies for Azabicyclo[3.3.1]nonane Synthesis
Method | Key Conditions | Yield Range | Stereoselectivity | Limitations |
---|---|---|---|---|
Intramolecular Alkylation | AgNO₃, MeOH reflux | 55–65% | Moderate endo selectivity | Requires pre-functionalized substrates |
Transition Metal Catalysis | RuCl₂(PPh₃)₃, H₂ (50–100 atm) | 70–92% | High endo/exo control | Catalyst cost, phosphine ligand sensitivity |
Acid-Catalyzed Cyclization | H₂SO₄, toluene, 110°C | 60–75% | Variable | Epimerization risk at acidic centers |
Radical Cyclization | SmI₂, THF, −78°C to 25°C | 40–55% | Low to moderate | Functional group incompatibility (esters) |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: